molecular formula C22H20ClN3O4 B173085 [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid CAS No. 14719-30-3

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

Numéro de catalogue B173085
Numéro CAS: 14719-30-3
Poids moléculaire: 425.9 g/mol
Clé InChI: RONLONYAIBUEKT-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival and proliferation.

Mécanisme D'action

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid targets the TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for cancer cell metabolism. By inhibiting these enzymes, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid disrupts the TCA cycle and reduces the production of ATP, leading to the induction of apoptosis in cancer cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid also induces the production of reactive oxygen species (ROS), which further enhances the anticancer activity of the drug.

Effets Biochimiques Et Physiologiques

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy, potentially reducing the side effects of these treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is its selective cytotoxicity towards cancer cells, which reduces the risk of toxicity to normal cells. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to have a synergistic effect with other anticancer agents, which could enhance the efficacy of combination therapy. However, the synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry. Moreover, the efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in clinical trials is still being evaluated, and further studies are needed to determine its optimal dose and schedule.

Orientations Futures

There are several future directions for the research and development of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid. These include:
1. Further preclinical studies to investigate the mechanism of action and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with other anticancer agents.
3. Development of new synthetic methods for the production of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, which could reduce the cost and increase the scalability of the drug.
4. Investigation of the potential use of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid in combination with immunotherapy and other novel cancer therapies.
5. Development of biomarkers to identify patients who are most likely to benefit from [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid therapy.
Conclusion:
In conclusion, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a novel anticancer agent that targets the mitochondrial TCA cycle. It has shown promising results in preclinical and clinical studies, and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to determine the optimal dose and schedule of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid, as well as its potential use in combination with other anticancer agents.

Méthodes De Synthèse

The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with N-Fmoc-phenylalanine and N-Boc-3-aminopiperidine in the presence of coupling reagents such as HBTU and DIPEA. The resulting product is then deprotected and cyclized to form the final compound. The synthesis of [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and medicinal chemistry.

Applications De Recherche Scientifique

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to inhibit the TCA cycle enzymes, leading to the disruption of cancer cell metabolism and induction of apoptosis. [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has also been found to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including pancreatic cancer, leukemia, and lymphoma. Moreover, [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine and cisplatin.

Propriétés

Numéro CAS

14719-30-3

Nom du produit

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

Formule moléculaire

C22H20ClN3O4

Poids moléculaire

425.9 g/mol

Nom IUPAC

1-[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-phenylpropanoyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C22H20ClN3O4/c23-16-6-7-17-14(9-16)10-18(24-17)20(27)25-19(8-13-4-2-1-3-5-13)21(28)26-11-15(12-26)22(29)30/h1-7,9-10,15,19,24H,8,11-12H2,(H,25,27)(H,29,30)/t19-/m0/s1

Clé InChI

RONLONYAIBUEKT-IBGZPJMESA-N

SMILES isomérique

C1C(CN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

SMILES canonique

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Synonymes

AcetaMide, N-(2-ethylphenyl)-2,2,2-trifluoro-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.